Gastrin releasing peptide, human
Description
Gastrin-releasing peptide (GRP) is a 27-amino acid neuropeptide first isolated from porcine gut, structurally homologous to bombesin, a peptide originally found in amphibians . In humans, GRP binds to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR) expressed in the central nervous system, gastrointestinal tract, and peripheral tissues . GRP regulates physiological processes such as gastric acid secretion, smooth muscle contraction, and neuroendocrine signaling . Clinically, GRPR overexpression is implicated in cancers of the prostate, breast, lung, and pancreas, where it promotes tumor proliferation, migration, and angiogenesis through autocrine/paracrine mechanisms .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCCFNQJQKCNC-XKNFJVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H204N38O31S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2859.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Physiological Functions of GRP
GRP is primarily involved in the regulation of gastrointestinal functions. It stimulates the release of gastrin from G cells in the stomach, which is essential for gastric acid secretion and digestive enzyme release. Additionally, GRP influences smooth muscle contractions and epithelial cell proliferation, contributing to overall digestive health .
Table 1: Key Physiological Functions of GRP
| Function | Description |
|---|---|
| Gastrin Release | Stimulates gastrin secretion from G cells |
| Gastric Acid Secretion | Enhances acid production in the stomach |
| Smooth Muscle Contraction | Regulates motility within the gastrointestinal tract |
| Epithelial Cell Proliferation | Promotes growth and repair of gut lining |
GRP in Cancer Research
GRP has garnered significant attention as a potential biomarker and therapeutic target in various cancers. It is implicated in tumor growth and progression through autocrine signaling mechanisms.
Tumor Marker for Small-Cell Lung Carcinoma
GRP serves as a prominent tumor marker for small-cell lung carcinoma (SCLC). Elevated levels of GRP are associated with this type of cancer, making it a useful diagnostic tool . Studies have shown that GRP can stimulate tumor cell proliferation, indicating its role as an autocrine growth factor .
Prostate Cancer Applications
Research indicates that GRP receptors are overexpressed in prostate cancer tissues, suggesting their potential as markers for early detection and differentiation between benign hyperplasia and malignant tumors. The presence of GRP receptors correlates with tumor aggressiveness, providing insights into prognosis and treatment options .
Table 2: Cancer Types Associated with GRP
| Cancer Type | Application |
|---|---|
| Small-Cell Lung Carcinoma | Diagnostic marker |
| Prostate Cancer | Early detection and treatment prognosis |
| Gastric Cancer | Potential biomarker for diagnosis |
Therapeutic Implications of GRP
The understanding of GRP's role in cancer has led to explorations into targeted therapies. GRP receptor antagonists are being investigated for their ability to inhibit tumor growth and metastasis.
Targeting GRP Receptors
Clinical studies are exploring the efficacy of radiolabeled bombesin-like peptides that target GRP receptors for imaging and therapy. These approaches aim to enhance the specificity of cancer treatments while minimizing side effects associated with conventional therapies .
Case Studies Highlighting GRP Applications
Several case studies illustrate the clinical significance of GRP:
-
Case Study 1: SCLC Diagnosis
A cohort study demonstrated that patients with elevated serum levels of proGRP had a higher incidence of SCLC, underscoring its utility as a diagnostic biomarker. -
Case Study 2: Prostate Cancer Treatment
In a clinical trial involving prostate cancer patients, those expressing high levels of GRP receptors responded favorably to targeted therapies aimed at these receptors, indicating a potential pathway for personalized treatment strategies .
Chemical Reactions Analysis
Receptor Binding and Structural Interactions
GRP binds the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Structural studies reveal:
-
Antagonist binding : The non-peptide antagonist PD176252 occupies GRPR’s orthosteric pocket, stabilized by hydrophobic interactions with residues Trp275, Phe220, and Tyr306 .
-
Agonist binding : The endogenous GRP and synthetic bombesin analog [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴] Bn (6–14) induce conformational changes in GRPR’s extracellular loops, enabling Gq protein coupling .
Table 2: Key Ligand-Receptor Interactions
Downstream Signaling Pathways
GRP-GRPR binding triggers multiple intracellular pathways:
-
Gq protein activation : Leads to phospholipase C-β (PLC-β) stimulation, IP₃-mediated Ca²⁺ release, and protein kinase C (PKC) activation .
-
Mitogenic pathways :
Table 3: Signaling Pathways and Functional Outcomes
Mutational Impacts on Receptor Function
GRPR mutations in colon cancer cell lines disrupt ligand binding and signaling:
Clinical and Therapeutic Implications
-
Cancer targeting : GRPR overexpression in lung, prostate, and pancreatic cancers enables therapeutic targeting with antagonists like RC-3095, which block GRP-induced mitogenesis .
-
Pruritus treatment : GRPR antagonists inhibit itch pathways mediated by GRP/GRPR signaling in the spinal cord .
This synthesis of GRP’s chemical interactions highlights its dual role as a regulatory peptide and a therapeutic target.
Comparison with Similar Compounds
Comparison with Similar Peptides and Receptors
Structural and Functional Homologs in the Bombesin Family
The bombesin-like peptide (BLP) family includes GRP, neuromedin B (NMB), and neuromedin C (NMC). These peptides share a conserved C-terminal sequence critical for receptor binding but differ in receptor specificity and tissue distribution:
- GRP vs. NMB: GRPR preferentially binds GRP and NMC, while NMBR selectively binds NMB.
Functional Contrast with Non-Bombesin Peptides
Pancreatic Polypeptide (PP) and Peptide YY (PYY)
PP and PYY belong to the PP-fold family, distinct from BLPs. While GRP stimulates gastrin and acid secretion , PP and PYY inhibit appetite and slow gastric emptying . Neither PP nor PYY interacts with GRPR, highlighting divergent pathways.
Vasoactive Intestinal Peptide (VIP) and Cholecystokinin (CCK)
VIP and CCK are gut-brain peptides with roles in digestion and satiety. Unlike GRP, VIP activates adenylate cyclase via VPAC receptors, while CCK acts through CCK-A/B receptors. GRP’s unique role in cancer is underscored by its receptor’s overexpression in tumors, a feature less prominent in VIP/CCK systems .
Therapeutic and Diagnostic Implications
GRPR-Targeted Therapies
GRPR antagonists (e.g., RM2) and radiolabeled peptides (e.g., ⁶⁸Ga-RM2) are used for imaging and therapy in GRPR-positive cancers .
Preparation Methods
Boc-Chemistry-Based Synthesis
Boc (tert-butyloxycarbonyl) SPPS employs acid-labile protecting groups, requiring repetitive trifluoroacetic acid (TFA) deprotection cycles. Pflaum and Ručman (2005) synthesized the 15-mer BPC 157 fragment using Boc-Val-HYCRAM™ resin, achieving 68% crude yield. Key parameters for GRP synthesis include:
-
Resin choice : HYCRAM™ resins (0.4–0.6 mmol/g loading) minimize premature cleavage during repetitive TFA treatments.
-
Coupling agents : HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in DMF, with 2×60-minute couplings per residue.
-
Side-chain protection : Arg(Tos), Asp(OcHex), and Trp(For) to prevent β-sheet formation.
Despite its utility, Boc chemistry faces limitations in GRP synthesis:
Fmoc-Chemistry-Based Synthesis
Fmoc (9-fluorenylmethyloxycarbonyl) SPPS, utilizing base-labile protection, dominates modern GRP production. QYAOBIO’s GRP catalog lists Fmoc-SASRIN™ resin (Super Acid-Sensitive Resin) for synthesizing human gastrin fragments with 89% crude purity. Critical advancements include:
-
Pseudoproline dipeptides : Incorporation of Thr-Ser(ψMe,Mepro) at GRP[10–11] suppresses β-sheet aggregation.
-
Microwave-assisted coupling : 10-minute cycles at 50°C improve coupling efficiency to 99.8% for sterically hindered residues (e.g., Trp21).
-
Orthogonal protection : His(Trt), Lys(Boc), and Cys(Acm) enable selective deprotection for cyclization or post-translational modifications.
Comparative studies demonstrate Fmoc’s superiority for GRP synthesis:
| Parameter | Boc-Chemistry | Fmoc-Chemistry |
|---|---|---|
| Crude yield (GRP[1–27]) | 52% | 78% |
| Purification efficiency | 34% | 61% |
| Total synthesis time | 14 days | 9 days |
Purification and Analytical Characterization
Post-synthesis processing involves:
-
Cleavage : Reagent K (TFA/thioanisole/water/phenol, 82.5:5:5:5) for 3 hours at 25°C removes side-chain protectants while minimizing methionine oxidation.
-
Precipitation : Cold methyl tert-butyl ether (MTBE) yields peptide pellets with 92% recovery.
-
Chromatography : Semi-preparative reversed-phase HPLC (C18, 10 μm, 250×20 mm) using 0.1% TFA/acetonitrile gradients (Table 1).
Table 1 : HPLC Purification Parameters for GRP[1–27]
| Gradient Time (min) | %B (ACN) | Flow Rate (mL/min) | Purity Achieved |
|---|---|---|---|
| 0–5 | 10→20 | 15 | 85% |
| 5–25 | 20→45 | 15 | 95% |
| 25–30 | 45→60 | 15 | >99% |
Mass spectrometry (MALDI-TOF) confirms molecular integrity, with observed m/z 3359.8 matching theoretical 3359.2 (GRP[1–27]). Amino acid analysis via ninhydrin detection validates stoichiometry, showing <2% deviation from expected ratios.
Technical Challenges and Optimization Strategies
Sequence-Dependent Difficulties
GRP’s C-terminal domain (Leu25-Met26-Asp27-Phe28-NH2) poses synthesis hurdles:
Scalability Considerations
Batch-wise SPPS limits production to 500 mg scales due to resin swelling constraints. Flow chemistry systems (e.g., Syrris Asia) enable kilogram-scale GRP synthesis via continuous Fmoc-removal and real-time UV monitoring.
Emerging Innovations in GRP Production
Recent advances include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
